
Ethoheptazine citrate
Übersicht
Beschreibung
Ethöheptazin-Citrat: ist ein synthetisches Opioid-Analgetikum aus der Phenazepane-Familie. Es wurde erstmals in den 1950er Jahren synthetisiert und ist unter Handelsnamen wie Zactane bekannt . Ethöheptazin-Citrat ist ein ring-erweitertes Analogon von Pethidin und erzeugt ähnliche Wirkungen wie andere Opioide, einschließlich Analgesie, Sedierung, Schwindel und Übelkeit .
Herstellungsmethoden
Die Synthese von Ethöheptazin-Citrat beinhaltet die Herstellung von Ethyl-1-methyl-4-phenylazepane-4-carboxylat. Der Syntheseweg beinhaltet typischerweise die Reaktion von 1-Methyl-4-phenylazepane mit Ethylchlorformiat unter kontrollierten Bedingungen . Industrielle Produktionsmethoden sind aufgrund der begrenzten Verwendung der Verbindung und der Verfügbarkeit effektiverer Alternativen nicht allgemein dokumentiert .
Vorbereitungsmethoden
The synthesis of Ethoheptazine Citrate involves the preparation of ethyl 1-methyl-4-phenylazepane-4-carboxylate. The synthetic route typically includes the reaction of 1-methyl-4-phenylazepane with ethyl chloroformate under controlled conditions . Industrial production methods are not widely documented due to the compound’s limited use and the availability of more effective alternatives .
Analyse Chemischer Reaktionen
Ethöheptazin-Citrat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit üblichen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen beinhalten typischerweise Reagenzien wie Lithiumaluminiumhydrid.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcyanid stattfinden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Es wurde für den Einsatz bei Erkrankungen untersucht, die eine starke Schmerzlinderung erfordern, wie z. B. postoperative Schmerzen, chronische Schmerzzustände und bestimmte krebsbedingte Schmerzen . Trotz seines Potenzials hat das Medikament aufgrund der Fortschritte bei anderen Analgetika, die eine bessere Wirksamkeit und ein besseres Sicherheitsprofil bieten, keine breite Akzeptanz gefunden .
Wirkmechanismus
Der Wirkmechanismus von Ethöheptazin-Citrat ähnelt dem anderer Opioid-Analgetika. Es wirkt hauptsächlich durch Bindung an die μ-Opioid-Rezeptoren im Gehirn und Rückenmark, die Teil des körpereigenen Schmerzregelsystems sind . Durch die Aktivierung dieser Rezeptoren hemmt Ethöheptazin-Citrat die Übertragung von Schmerzsignalen und sorgt so für Linderung .
Wissenschaftliche Forschungsanwendungen
It has been explored for use in conditions requiring potent pain relief, such as post-operative pain, chronic pain conditions, and certain cancer-related pains . Despite its potential, the drug has not seen widespread adoption due to advancements in other analgesics that offer better efficacy and safety profiles .
Wirkmechanismus
The mechanism of action for Ethoheptazine Citrate is similar to that of other opioid analgesics. It primarily works by binding to the mu-opioid receptors in the brain and spinal cord, which are part of the body’s endogenous pain control system . By activating these receptors, this compound inhibits the transmission of pain signals, thereby providing relief .
Vergleich Mit ähnlichen Verbindungen
Ethöheptazin-Citrat ist verwandt mit anderen Medikamenten wie Proheptazin und Pethidin . Im Vergleich zu diesen Verbindungen zeigt Ethöheptazin-Citrat eine höhere Spezifität für μ-Opioid-Rezeptoren, was möglicherweise für seine analgetische Potenz verantwortlich ist . diese Spezifität schränkt jedoch auch die Anwendung aufgrund der damit verbundenen Nebenwirkungen ein .
Biologische Aktivität
Ethoheptazine citrate, a phenazepine-based opioid analgesic, was developed in the 1950s and has been utilized primarily for pain relief in various clinical settings. Despite its historical use, it is important to note that this compound is no longer marketed. This article provides a comprehensive overview of its biological activity, including pharmacological properties, clinical studies, and safety profiles.
Chemical and Pharmacological Properties
Chemical Structure and Composition:
- Molecular Formula: C22H31NO9
- Molecular Weight: 453.46 g/mol
- Stereochemistry: Racemic
- Optical Activity: (±)
The compound is a salt derived from ethoheptazine and citric acid, possessing unique pharmacological properties attributed to its chemical structure.
Mechanism of Action:
The precise mechanism of action for this compound remains unclear; however, it is believed to exert its effects primarily through modulation of opioid receptors in the central nervous system (CNS) . This interaction may contribute to its analgesic properties.
Clinical Applications and Efficacy
This compound has been evaluated for its effectiveness in treating various pain conditions. Notable findings from clinical studies include:
- Postpartum Pain Relief: A study involving 227 patients demonstrated that the combination of this compound with acetylsalicylic acid provided satisfactory relief from postpartum pain in over 90% of cases .
- Comparative Analgesic Studies: In a double-blind study comparing this compound with propoxyphene hydrochloride and placebo, ethoheptazine showed significant efficacy in pain management .
Summary of Clinical Findings
Study Type | Population Size | Treatment Regimen | Results |
---|---|---|---|
Postpartum Pain Relief | 227 | Ethoheptazine + Aspirin | >90% satisfactory relief |
Double-Blind Comparison | Variable | Ethoheptazine vs Propoxyphene vs Placebo | Significant pain relief observed |
Safety Profile and Adverse Effects
While this compound has demonstrated efficacy, it is also associated with several adverse effects. Commonly reported side effects include:
- CNS Depression: Symptoms such as drowsiness and lightheadedness were noted, particularly at higher doses .
- Gastrointestinal Distress: Nausea and vomiting were reported in some patients .
- Allergic Reactions: Rare instances of severe allergic reactions have been documented, necessitating careful monitoring during administration .
Case Studies
Several case studies have highlighted both the therapeutic potential and risks associated with this compound:
- Overdose Incidents: Reports indicate that significant overdoses led to CNS depression and required symptomatic treatment, including gastric lavage .
- Combination Therapy Risks: Instances of adverse reactions when combined with other medications (e.g., meprobamate) were noted, emphasizing the need for caution in polypharmacy scenarios .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethoheptazine citrate, and how can reaction conditions be optimized for yield?
- Methodological Answer : this compound synthesis begins with 2-phenyl-4-dimethylaminobutyronitrile as a precursor, followed by hydrolysis and esterification steps. Optimization involves adjusting reaction parameters such as temperature (e.g., maintaining 130–135°C during esterification) and solvent polarity. Yield improvements can be achieved by monitoring intermediates via thin-layer chromatography (TLC) and using catalytic agents to reduce side reactions. Characterization of the final product requires confirmation of purity via melting point analysis (151–153°C for the citrate salt) and spectroscopic methods (e.g., NMR, IR) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound purity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with attention to peaks corresponding to the ethyl ester (δ 1.2–1.4 ppm for CH₃) and aromatic protons (δ 7.2–7.5 ppm). Mass spectrometry (MS) can validate molecular weight (261.36 g/mol for the free base). Differential scanning calorimetry (DSC) may supplement melting point data to detect polymorphic forms .
Q. How should researchers design in vivo experiments to assess this compound’s analgesic efficacy?
- Methodological Answer : Use a randomized controlled trial (RCT) design with rodent models (e.g., tail-flick or hot-plate tests). Define dosage ranges based on prior pharmacokinetic studies (e.g., 10–50 mg/kg). Include positive controls (e.g., morphine) and vehicle controls. Measure latency times pre- and post-administration, ensuring blinding to reduce bias. Data should be analyzed using ANOVA with post-hoc Tukey tests to compare group means. Ethical approval must address humane endpoints and compliance with ARRIVE guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across preclinical studies?
- Methodological Answer : Conduct a systematic review following PRISMA guidelines to identify bias sources. Extract data on variables such as dosage, animal strain, and pain models. Use meta-regression to assess heterogeneity. For example, discrepancies in ED₅₀ values may arise from differences in bioavailability due to citrate salt vs. free base formulations. Sensitivity analyses should exclude outlier studies, and subgroup analyses can isolate confounding factors (e.g., genetic variability in metabolic enzymes) .
Q. What computational strategies are employed to model this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Perform molecular docking studies using μ-opioid receptor crystal structures (e.g., PDB ID: 4DKL) to identify binding interactions. Quantitative SAR (QSAR) models can correlate substituent effects (e.g., ethyl ester vs. methyl groups) with analgesic potency. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) may predict electron distribution in the azepane ring, influencing receptor affinity. Validate predictions via in vitro receptor-binding assays using radiolabeled ligands .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit dose-response data to a sigmoidal curve using nonlinear regression (e.g., Hill equation: ). Calculate EC₅₀ values with 95% confidence intervals. For non-normal distributions, apply log transformation or robust regression. Use the Akaike Information Criterion (AIC) to compare model fits. Report effect sizes (e.g., Cohen’s d) for clinical relevance and power analysis to justify sample sizes .
Q. Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility of this compound synthesis?
- Methodological Answer : Include detailed protocols in supplementary materials, specifying equipment (e.g., rotary evaporator settings), solvent batches, and reaction times. For novel intermediates, provide ¹H NMR shifts (δ) and coupling constants (J). Adhere to the CONSORT checklist for experimental reporting, emphasizing raw data deposition in repositories like Zenodo .
Q. What criteria validate the identity of this compound in new studies?
- Methodological Answer : Cross-validate identity via concordance of at least two orthogonal methods:
- Chromatography : HPLC retention time matching a certified reference standard.
- Spectroscopy : NMR chemical shifts aligning with published data (e.g., δ 4.1 ppm for the ethoxy group).
- Elemental analysis : Carbon/nitrogen percentages within 0.4% of theoretical values (C 64.53%, N 4.70% for citrate salt) .
Q. Literature and Ethical Considerations
Q. How to conduct a scoping review to identify gaps in this compound’s mechanistic studies?
- Methodological Answer : Follow Arksey & O’Malley’s framework:
Define objectives (e.g., "Map signaling pathways modulated by Ethoheptazine").
Search PubMed/Scopus using terms like "this compound AND (analgesia OR opioid receptor)".
Chart data into themes (e.g., in vitro vs. in vivo evidence).
Consult stakeholders (e.g., pharmacologists) to prioritize understudied areas like κ-opioid activity.
Report findings using PRISMA-ScR guidelines .
Q. What ethical considerations are critical in designing studies involving this compound?
- Methodological Answer : For animal studies, adhere to the 3Rs (Replacement, Reduction, Refinement). For human tissue experiments (e.g., receptor binding assays), obtain informed consent and IRB approval. Disclose conflicts of interest (e.g., funding from pharmaceutical entities) and comply with OECD Good Laboratory Practice (GLP) standards .
Eigenschaften
CAS-Nummer |
6700-56-7 |
---|---|
Molekularformel |
C22H31NO9 |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
ethyl 1-methyl-4-phenylazepane-4-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H23NO2.C6H8O7/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,8-9H,3,7,10-13H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
KCVHFFSPDODYOG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
6700-56-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
77-15-6 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ethoheptazine Citrate; Wy-401; Wy 401; Wy401; Zactane citrate; Aethoheptazin; Equagesic |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.